palladium (II) dimer palladium (II) dimer
Brand Name: Vulcanchem
CAS No.: 1051923-88-6
VCID: VC8202029
InChI: InChI=1S/2C8H18ClP.4BrH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4
SMILES: CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Br[Pd]Br.Br[Pd]Br
Molecular Formula: C16H36Br4Cl2P2Pd2
Molecular Weight: 893.8 g/mol

palladium (II) dimer

CAS No.: 1051923-88-6

Cat. No.: VC8202029

Molecular Formula: C16H36Br4Cl2P2Pd2

Molecular Weight: 893.8 g/mol

* For research use only. Not for human or veterinary use.

palladium (II) dimer - 1051923-88-6

Specification

CAS No. 1051923-88-6
Molecular Formula C16H36Br4Cl2P2Pd2
Molecular Weight 893.8 g/mol
IUPAC Name dibromopalladium;ditert-butyl(chloro)phosphane
Standard InChI InChI=1S/2C8H18ClP.4BrH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4
Standard InChI Key CVQZGZQMKOKRFZ-UHFFFAOYSA-J
SMILES CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Br[Pd]Br.Br[Pd]Br
Canonical SMILES CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Br[Pd]Br.Br[Pd]Br

Introduction

Structural Features of Palladium(II) Dimers

Core Architectures

Palladium(II) dimers adopt diverse coordination geometries depending on the bridging ligands:

  • Chloride-bridged dimers: The α-form of PdCl₂ forms infinite polymeric slabs via μ₂-chloride bridges, while the β-form consists of octahedral Pd₆Cl₁₂ clusters .

  • Sulfur-bridged dimers: The butterfly-shaped Pd₂S₂ core in Pd₂(C₃₂H₄₂N₂P₂S₂)₂ exhibits a hinge angle of 108.0° and a short Pd⋯Pd distance of 2.8425 Å, the lowest among Pd₂S₂ dimers .

  • Allyl-bridged dimers: [(η³-C₃H₅)PdCl]₂ (allylpalladium chloride dimer) features centrosymmetric Pd centers with Pd–C distances of 2.18–2.22 Å and a Pd–Pd separation of 3.24 Å .

Table 1: Structural Parameters of Representative Palladium(II) Dimers

CompoundBridging LigandPd–Pd Distance (Å)Space GroupReference
[Pd₂(C₃₂H₄₂N₂P₂S₂)]²⁺S2.8425Pbca
[(η³-C₃H₅)PdCl]₂Cl3.24Monoclinic
[Pd(BIAN–IPr)(μ-Cl)Cl]₂Cl3.10N/A

Ligand Effects on Geometry

  • Phosphine ligands: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer (C₁₆H₃₆Cl₆P₂Pd₂) adopts a distorted square-planar geometry with Pd–P bond lengths of 2.24–2.25 Å.

  • N-Heterocyclic carbenes (NHCs): The BIAN–IPr ligand in [Pd(BIAN–IPr)(μ-Cl)Cl]₂ induces bulky-yet-flexible steric effects, enabling rapid dissociation into active monomers .

Synthesis and Characterization

Synthetic Routes

  • Chloride-bridged dimers: PdCl₂ reacts with allyl chloride under CO atmosphere to form [(η³-C₃H₅)PdCl]₂ .

  • Phosphine-based dimers: Di-tert-butylphosphine reacts with PdCl₂ under inert conditions to yield dichloro(chlorodi-T-butylphosphine)palladium(II) dimer.

  • Sulfur-bridged dimers: Thiolate pincer ligands coordinate to Pd(II) in the presence of hexafluoroantimonate, forming Pd₂(C₃₂H₄₂N₂P₂S₂) .

Characterization Techniques

  • X-ray crystallography: Confirms dimeric structures and bond parameters (e.g., Pd–S = 2.30–2.35 Å in sulfur-bridged dimers) .

  • NMR spectroscopy: ³¹P NMR distinguishes phosphine ligand environments in dichloro(chlorodi-T-butylphosphine)palladium(II) dimer.

  • Thermogravimetric analysis (TGA): Reveals thermal stability up to 300°C for chloride-bridged dimers.

Reactivity and Catalytic Applications

Cross-Coupling Reactions

  • Suzuki–Miyaura coupling: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer achieves turnover frequencies (TOF) of 1,200 h⁻¹ at 80°C, outperforming triphenylphosphine analogs.

  • Allylic alkylation: [(η³-C₃H₅)PdCl]₂ catalyzes nucleophilic additions to dienes with >90% yield under mild conditions .

Selective Dimerization

  • Styrenes: Pd(OAc)₂ in molten tetrabutylammonium acetate selectively dimerizes styrenes to (E,E)-1,4-diarylbutadienes within 7–10 h .

  • Acrylates: Butyl acrylate converts quantitatively to dibutyl 2-methyleneglutarate in <2 h under identical conditions .

Table 2: Catalytic Performance of Palladium(II) Dimers

ReactionCatalystYield (%)TOF (h⁻¹)Reference
Suzuki–Miyaura coupling[PdCl₂(PtBu₂)]₂951,200
Styrene dimerizationPd(OAc)₂ in [NBu₄][OAc]8512
Benzo[h]quinoline methoxylation[Pd(S₂C·IDip)(PPh₃)₂]²⁺9045

Biological and Pharmaceutical Relevance

Anticancer Activity

  • Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer exhibits IC₅₀ values of 5.2 µM against HeLa cells via ROS-mediated apoptosis.

  • DNA binding studies show a high binding constant (K = 1.2 × 10⁶ M⁻¹) with calf thymus DNA, suggesting intercalation as a mechanism.

Antimicrobial Properties

  • MIC values of 12 µg/mL against Staphylococcus aureus highlight potential for antibiotic development.

CompoundHazard CodesPrecautionary Measures
[(η³-C₃H₅)PdCl]₂H315, H319Use PPE; avoid inhalation
[Pd(BIAN–IPr)(μ-Cl)Cl]₂H334Store under argon; handle in fume hood

Recent Advances and Future Directions

Air-Stable Precatalysts

  • The BIAN–NHC chloro dimer [Pd(BIAN–IPr)(μ-Cl)Cl]₂ demonstrates unparalleled reactivity in aerobic cross-coupling, achieving full conversion in 15 min at 25°C .

Computational Insights

  • DFT studies reveal that Pd₂S₂ dimers with sulfur bridges have HOMO-LUMO gaps of 2.8–3.1 eV, correlating with their catalytic efficiency in C–H activation .

Sustainable Catalysis

  • Molten ionic liquids (e.g., [NBu₄][OAc]) enable Pd recovery rates >95%, reducing environmental footprint .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator